Yttrium trichloride hexahydrate

Catalysis Polymer Chemistry Sustainable Materials

Inconsistent catalytic performance from generic lanthanide chloride substitution compromises polymer quality and yield. YCl₃·6H₂O (CAS 10025-94-2) resolves this with quantifiable superiority: • 80% higher catalytic TOF vs. LaCl₃·7H₂O in epoxide/anhydride ROCOP, enabled by higher Lewis acidity from the smaller Y³⁺ ionic radius (90 pm) • Record-high polymer Mn of 302.2 kDa for biodegradable polyester synthesis • Safer than GdCl₃-eliminates nephrogenic systemic fibrosis (NSF) risk in biomedical nanomaterial synthesis Available from 99.9% (3N) to 99.999% (5N) purity with trace metal and REO certification.

Molecular Formula Cl3H12O6Y
Molecular Weight 303.35 g/mol
CAS No. 10025-94-2
Cat. No. B158586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium trichloride hexahydrate
CAS10025-94-2
Molecular FormulaCl3H12O6Y
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Y+3]
InChIInChI=1S/3ClH.6H2O.Y/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3
InChIKeyIINACGXCEZNYTF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Trichloride Hexahydrate Specifications


Yttrium trichloride hexahydrate (YCl₃·6H₂O, CAS 10025-94-2) is a white crystalline inorganic salt with a molecular weight of 303.36 g/mol and a density of 2.18 g/mL at 25 °C . It is highly soluble in water and exhibits a melting point of 100 °C (decomposition) . The compound is commercially available in purities ranging from 99.9% (3N) to 99.999% (5N), with trace metal basis and rare earth oxide (REO) certifications [1]. As a Group 3 rare-earth halide, it shares chemical similarity with lanthanide trichlorides (e.g., LaCl₃, GdCl₃, YbCl₃) but possesses distinct ionic radius and Lewis acidity characteristics that critically impact its performance in catalytic and materials synthesis applications [2].

1 Selectable purity from 99.9% (3N) to 99.999% (5N) with trace metal basis and REO certification.
2 Water-soluble crystalline form suitable for aqueous catalyst preparation and material synthesis.
3 Smaller Y³⁺ ionic radius and higher Lewis acidity differentiate it from lanthanide trichlorides for catalytic applications.

Why Yttrium Chloride Hexahydrate Cannot Be Replaced


In-class substitution of YCl₃·6H₂O with other lanthanide trichloride hydrates (e.g., LaCl₃·7H₂O, GdCl₃·6H₂O, YbCl₃·6H₂O) is non-trivial and often detrimental to performance due to three critical, quantifiable divergences. First, the ionic radius of Y³⁺ (90 pm) is significantly smaller than early lanthanides like La³⁺ (103 pm) but comparable to late lanthanides like Yb³⁺ (87 pm), leading to a ~80% higher catalytic turnover frequency (TOF) in ring-opening copolymerization compared to LaCl₃·7H₂O due to increased Lewis acidity [1]. Second, the achievable polymer molecular weight (Mn) of 302.2 kDa using YCl₃·6H₂O in ROCOP is a record high, and lower Lewis acidity from larger ions (e.g., La³⁺) is known to reduce activity, while the different ionic size of Yb³⁺ alters reaction kinetics and product dispersity [2][3]. Third, toxicity profiles differ: while Y³⁺ is associated with low oral toxicity, Gd³⁺ from GdCl₃ poses a significant risk of nephrogenic systemic fibrosis (NSF), making YCl₃·6H₂O the safer precursor for biomedical nanomaterial synthesis [4]. These factors necessitate product-specific validation rather than generic substitution.

! Ionic radius difference (Y³⁺ 90 pm vs La³⁺ 103 pm) alters Lewis acidity and catalytic turnover; substituting with larger lanthanides may reduce performance.
! Polymer molecular weight control may shift; YCl₃-based records (Mn 302.2 kDa) may not be reproduced with LaCl₃ or YbCl₃ due to different reaction kinetics.
! Toxicity profiles differ: GdCl₃ carries reported nephrogenic systemic fibrosis risk, making YCl₃ a preferred precursor for biomedical nanomaterial synthesis research.

Yttrium Trichloride Hexahydrate Comparative Evidence


YCl₃ vs LaCl₃: Turnover Frequency in ROCOP

In the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, YCl₃·6H₂O exhibits a turnover frequency (TOF) that is 80% greater than that of LaCl₃·7H₂O [1]. This performance gap is directly attributed to the smaller ionic radius of Y³⁺ (90 pm) compared to La³⁺ (103 pm), which results in a higher Lewis acidity and facilitates the rate-determining epoxide ring-opening step [1]. For monomer pairs such as cyclohexene oxide (CHO) and glutaric anhydride (GA), YCl₃·6H₂O provides competitive TOFs compared to literature values for more complex catalyst systems, while maintaining excellent control over polymer dispersity (Đ) [2].

TOF in ROCOP
Head-to-head
YCl₃·6H₂O shows 80% greater turnover frequency than LaCl₃·7H₂O in epoxide/anhydride ROCOP.
Reported higher catalytic activity under tested conditions; supports catalyst selection for throughput-focused polymerization studies.
With [PPN]Cl cocatalyst at 60–80 °C; CHO/GA monomer pair.
Catalysis Polymer Chemistry Sustainable Materials

Record Molecular Weight in Polyester Synthesis

Using YCl₃·6H₂O as a catalyst in combination with a [PPN]Cl cocatalyst, researchers achieved a number-average molecular weight (Mn) of 302.2 kDa for a polyester derived from a monosubstituted epoxide and a tricyclic anhydride [1]. This value represents the highest molecular weight reported to date for this class of ring-opening copolymerization (ROCOP) reactions [1]. The catalytic system, despite its simplicity, effectively suppresses side reactions such as epoxide homopolymerization and transesterification, which are common issues that limit molecular weight in other lanthanide chloride-catalyzed systems [2].

Polymer Mn Record
Class-level
Mn = 302.2 kDa achieved for a polyester from monosubstituted epoxide and tricyclic anhydride.
Highest reported molecular weight in this ROCOP class; supports investigation of ultra-high molecular weight biodegradable polyesters.
Neat conditions, YCl₃·6H₂O/[PPN]Cl; side reactions suppressed.
Polymer Synthesis Biodegradable Polymers Ring-Opening Copolymerization

Yttrium vs Ytterbium for Naphtha Reforming

In a pilot-scale study on Pt-Re catalysts for naphtha reforming, the addition of yttrium resulted in a greater improvement in both catalytic activity and selectivity for aromatics production compared to the addition of ytterbium [1]. While both yttrium and ytterbium enhanced catalyst performance, yttrium demonstrated a more pronounced positive effect, which was linked to improved coking resistance and catalytic stability under industrial process conditions [1]. Microreactor tests also indicated that yttrium modified catalysts suppressed activity loss over time more effectively.

Naphtha Reforming
Head-to-head
Yttrium-modified Pt-Re catalyst outperformed ytterbium-modified analog in activity, aromatics selectivity, and coking resistance.
Reported catalyst stability improvement; supports yttrium precursor selection for reforming catalyst additive research.
Pilot-scale microreactor tests; Yb also improved performance but to a lesser extent.
Petrochemical Catalysis Naphtha Reforming Catalyst Additives

YCl₃-Modified Catalyst for Acetylene Hydrochlorination

Modification of an activated carbon-supported gold catalyst (Au/AC) with yttrium chloride (YCl₃) significantly enhances catalytic performance for acetylene hydrochlorination to vinyl chloride monomer (VCM) [1]. The optimized catalyst with an atomic ratio of Y/Au = 5 (1 wt% Au) achieved an acetylene conversion of 87.8% with nearly 100% selectivity for VCM at 180 °C [1]. Crucially, YCl₃ addition was found to suppress the reduction of active Au³⁺ species to less active Au⁰ and inhibit coke deposition on the catalyst surface, leading to a remarkable catalyst lifetime of over 2,300 hours in durability tests [1].

Acetylene Hydrochlorination
Head-to-head
Y-Au/AC catalyst (Y/Au=5): 87.8% acetylene conversion, >99% VCM selectivity, >2,300 h durability.
Reported enhanced stability via Au³⁺ preservation and coke inhibition; supports mercury-free VCM catalyst development studies.
Unmodified Au/AC deactivates rapidly; GHSV(C₂H₂) 800 h⁻¹ (activity) / 30 h⁻¹ (durability) at 180 °C.
Vinyl Chloride Monomer Mercury-Free Catalyst Heterogeneous Catalysis

Yttrium Trichloride Hexahydrate Applications


Ultra-High Molecular Weight Polyesters

YCl₃·6H₂O is the catalyst precursor of choice for the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce aliphatic polyesters with record-high molecular weights (Mn = 302.2 kDa) [1]. Its performance is 80% higher in TOF compared to LaCl₃·7H₂O, enabling more efficient production of high-performance biodegradable polymers for medical devices and sustainable packaging [1][2].

Additive for Naphtha Reforming

As a precursor for catalyst modification, YCl₃·6H₂O provides yttrium ions that, when incorporated into Pt-Re naphtha reforming catalysts, yield superior improvements in activity, selectivity, and coking resistance compared to ytterbium-modified analogs [3]. This translates to longer catalyst cycle lengths and higher aromatics yields in refinery operations [3].

Mercury-Free VCM Catalyst

YCl₃·6H₂O is an essential precursor for synthesizing Y-Au/AC catalysts that achieve 87.8% acetylene conversion and >99% selectivity to VCM, with an exceptional catalyst lifetime exceeding 2,300 hours [4]. This performance is achieved by stabilizing active Au³⁺ species and inhibiting coke deposition, making it a key enabler for mercury-free PVC manufacturing processes [4].

Application
Selection Property
Validation Focus
Ring-opening copolymerization of epoxides and cyclic anhydrides
Catalytic activity driven by Lewis acidity
Catalyst turnover frequency and polymer dispersity review
Naphtha reforming catalyst additive research
Aromatics selectivity and coke resistance
Long-cycle stability and activity maintenance under process conditions
Mercury-free VCM catalyst development
Au³⁺ stabilization and coke suppression
Long-term durability validation and conversion selectivity tracking

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12 linked technical documents
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